![molecular formula C14H16N6OS2 B6506386 N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421505-33-0](/img/structure/B6506386.png)
N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound “N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with two methyl groups at the 3rd and 5th positions . This compound also contains a thiazole ring and a thiadiazole ring, both of which are sulfur and nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2- { [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed . Thus, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (3,4-dichlorophenyl)hydrazine-1-carboxamide 1 and 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (4-methylphenyl)hydrazine-1-carbothioamide 2, respectively .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and functional groups. The pyrazole ring provides one pyrazole sp2-nitrogen . The thiazole and thiadiazole rings also contribute to the complexity of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. The pyrazole ring, for instance, can undergo various reactions such as substitution, addition, and oxidation . The thiazole and thiadiazole rings can also participate in various chemical reactions .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including VU0546994-1. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Antiviral Activity
Future Directions
The compound “N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide” and its derivatives could be explored further for their potential biological activities . For instance, they could be evaluated for their catalytic properties in various oxidation reactions . They could also be studied for their potential applications in medicine, as sensors for cancer, as anticancer agents, and as agents for the formation of metal organic frameworks .
properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS2/c1-8-6-9(2)20(18-8)14-16-11(7-22-14)4-5-15-13(21)12-10(3)17-19-23-12/h6-7H,4-5H2,1-3H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLQONBPCUSANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=C(N=NS3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
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